molecular formula C13H16N6O2S2 B10998171 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B10998171
M. Wt: 352.4 g/mol
InChI Key: MDRUUTQBTGTTRD-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a methyl group at position 3. This moiety is linked via an acetamide bridge to a pyridazine ring substituted with a thiomorpholine group at position 3 and a ketone at position 4.

Properties

Molecular Formula

C13H16N6O2S2

Molecular Weight

352.4 g/mol

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C13H16N6O2S2/c1-9-15-16-13(23-9)14-11(20)8-19-12(21)3-2-10(17-19)18-4-6-22-7-5-18/h2-3H,4-8H2,1H3,(H,14,16,20)

InChI Key

MDRUUTQBTGTTRD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3

Origin of Product

United States

Preparation Methods

Pyridazinone Core Formation

The pyridazinone moiety is typically synthesized via cyclocondensation or Sonogashira coupling . A common approach involves:

  • Step 1 : Reacting 3-bromo-6-chloropyridazine with thiomorpholine in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours to introduce the thiomorpholine group.

  • Step 2 : Hydrolysis of the chloro substituent using NaOH (2–4 M) in ethanol/water (1:1) at reflux to yield 3-(thiomorpholin-4-yl)pyridazin-6(1H)-one.

Key Data :

ParameterConditionsYield (%)
Thiomorpholine substitutionDMF, 90°C, 18 h78–85
Alkaline hydrolysis3 M NaOH, ethanol/water, reflux, 6 h92

Acetamide Coupling

The thiadiazole-acetamide segment is introduced via nucleophilic acyl substitution:

  • Step 1 : Reacting 2-chloroacetamide with 5-methyl-1,3,4-thiadiazol-2-amine in THF using triethylamine (TEA) as a base at 0–5°C.

  • Step 2 : Coupling the resulting intermediate with the pyridazinone core using EDC/HOBt in DMF at room temperature.

Optimization Insights :

  • Solvent choice : DMF outperforms THF in coupling efficiency (yield increase from 65% to 82%).

  • Catalyst : HOBt reduces side reactions, improving purity to >98%.

Alternative Routes

One-Pot Synthesis

A telescoped method combines pyridazinone formation and acetamide coupling in a single reactor:

  • Reagents : 3-bromo-6-chloropyridazine, thiomorpholine, 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide.

  • Conditions : DMF, K₂CO₃, 100°C, 24 h.

  • Yield : 68% (vs. 75% for stepwise synthesis).

Advantages : Reduced purification steps; Disadvantages : Lower yield due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

  • Pyridazinone formation : 30 minutes at 120°C (vs. 18 h conventionally).

  • Coupling step : 10 minutes at 80°C, achieving 88% yield.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 2.53 (s, 3H, thiadiazole-CH₃), 3.09–3.05 (m, 4H, thiomorpholine), 4.95 (s, 1H, pyridazine-H), 8.64 (dd, 1H, pyridazine-H).

  • MS (ESI+) : m/z 353.4 [M+H]⁺.

Impurity Analysis

  • Major impurity : N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine (formed via sulfonyl chloride side reactions).

  • Mitigation : Use of excess thiomorpholine (1.5 eq) reduces impurity to <0.5%.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Thiomorpholine source : Synthesized in situ from cysteamine and vinyl chloride via photochemical thiol-ene reaction (85% yield).

  • Solvent recycling : DMF recovery via distillation reduces costs by 40%.

Environmental Impact

  • Waste streams : Neutralization of alkaline hydrolysis byproducts with HCl generates NaCl/water, treated via reverse osmosis.

Challenges and Solutions

ChallengeSolution
Low coupling efficiencyUse of EDC/HOBt and DMF
Thiomorpholine oxidationNitrogen atmosphere during reactions
Pyridazinone hygroscopicityStore under anhydrous K₂CO₃

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)
Stepwise synthesis7599.530
One-pot synthesis6898.224
Microwave-assisted8899.10.7

Chemical Reactions Analysis

Types of Reactions

C13H16N6O2S2: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial activities. For instance, studies have shown that derivatives of thiadiazole possess moderate to good activity against various bacteria, including Staphylococcus aureus and Escherichia coli . The incorporation of the thiomorpholine group in this compound may enhance its interaction with microbial targets.

Anticancer Potential

The 1,3,4-thiadiazole scaffold is recognized for its anticancer properties. Compounds similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide have been studied for their ability to inhibit tumor growth in various cancer cell lines . The mechanism often involves the induction of apoptosis and interference with cell cycle progression.

Synthesis and Derivatives

The synthesis of this compound can be achieved through multi-step reactions involving the formation of the thiadiazole and pyridazine rings. The use of different amines during synthesis can lead to a variety of derivatives with potentially enhanced biological activities .

Case Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against clinical isolates. The results indicated that compounds with a thiomorpholine substituent showed increased potency compared to their counterparts without this group .
  • Anticancer Evaluation : In vitro studies on cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) demonstrated that the compound significantly inhibited cell proliferation. Mechanistic studies revealed that it induced apoptosis via caspase activation .

Mechanism of Action

The mechanism of action of C13H16N6O2S2 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Pyridazine vs. Triazinoquinazoline/Triazolopyridazine Derivatives

  • Target Compound : The pyridazine ring (6-oxo-3-thiomorpholinyl) contributes to hydrogen-bonding capabilities and conformational rigidity .
  • Triazinoquinazoline Analogs: Compounds such as N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide () replace pyridazine with a fused triazinoquinazoline system. These derivatives exhibit higher melting points (262–270°C) compared to pyridazine-based compounds, suggesting enhanced thermal stability due to aromatic stacking .

Thiomorpholine vs. Piperazine/Morpholine Substitutions

  • Thiomorpholine (Target Compound) : The sulfur atom in thiomorpholine may enhance electron delocalization and modulate solubility.
  • Piperazine Derivatives : N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide () replaces thiomorpholine with a methylpiperazine group, introducing basic nitrogen centers that could improve water solubility and bioavailability .
  • Morpholine Derivatives : describes N-[5-(4-R-benzyl)thiazol-2-yl]-2-morpholin-4-yl-2-thioxoacetamides , where morpholine’s oxygen atom may reduce metabolic stability compared to thiomorpholine .

Substituent Effects on Thiadiazole

Compound Name Thiadiazole Substituent Linked Heterocycle Molecular Formula Melting Point (°C) Yield (%)
Target Compound 5-Methyl 3-Thiomorpholinyl-6-oxopyridazine C₁₄H₁₆N₆O₂S₂ Not reported Not reported
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-triazinoquinazolin-6-yl)thio]acetamide 5-Butyl 3-Phenyl-triazinoquinazoline C₂₃H₂₀N₈O₂S₂ 266–270 89.4 (Method A)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-((1-(4-methylpiperazinyl)-hexahydroquinazolin-4-yl)thio)acetamide 5-Ethyl 4-Methylpiperazinyl-hexahydroquinazoline C₁₉H₂₇N₇O₂S₂ Not reported Not reported
2-((6-(4-Chlorophenyl)-triazolopyridazin-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 5-Methyl 4-Chlorophenyl-triazolopyridazine C₁₇H₁₂ClN₇OS₂ Not reported Not reported

Key Observations :

  • Alkyl Substituents : Butyl or ethyl groups on the thiadiazole ring () increase hydrophobicity, which may enhance cell membrane permeability but reduce aqueous solubility.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by various studies and case analyses.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C₁₃H₁₃N₃O₂S₂
Molecular Weight 307.39 g/mol
IUPAC Name This compound
InChI Key JIKGLSQLDRZGCV-UHFFFAOYSA-N

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity :
    • Studies have shown that compounds containing the thiadiazole ring demonstrate moderate to significant antibacterial effects against various Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). For instance, a derivative with a similar structure exhibited a minimum inhibitory concentration (MIC) of 32.6 μg/mL against E. coli, outperforming standard antibiotics like itraconazole (MIC = 47.5 μg/mL) .
  • Antifungal Activity :
    • Compounds with the thiadiazole structure also showed antifungal activity against strains such as Aspergillus niger and Candida albicans, with zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored extensively:

  • Cytostatic Properties :
    • The compound was found to possess cytostatic properties in various cancer cell lines. A study highlighted that derivatives of 2-amino-1,3,4-thiadiazole exhibited significant growth inhibition in leukemia cells .
  • Mechanism of Action :
    • The proposed mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival. For example, compounds targeting receptor tyrosine kinases have shown promise in reducing tumor growth in preclinical models .

Case Studies

Several case studies have demonstrated the biological efficacy of thiadiazole derivatives:

  • Case Study on Antimicrobial Efficacy :
    • A series of experiments conducted on nitrophenoxymethyl-thiadiazole derivatives revealed their effectiveness against Salmonella typhi and E. coli, with notable antimicrobial activity compared to established antibiotics .
  • Case Study on Anticancer Effects :
    • In vitro studies on leukemia cell lines treated with thiadiazole derivatives indicated a dose-dependent reduction in cell viability, suggesting their potential use as therapeutic agents in cancer treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that modifications at specific positions on the thiadiazole ring can enhance biological activity:

ModificationEffect on Activity
Substitution at C-5Increased antibacterial potency
Addition of morpholine moietyEnhanced cytotoxic effects against cancer cells

Q & A

Q. Basic Quality Control

  • HPLC-UV/MS : Use a C18 column with gradient elution (MeCN/H₂O + 0.1% TFA) to detect impurities.
  • Elemental Analysis : Confirm stoichiometry (C, H, N, S) within ±0.4% deviation .

Advanced Resolution
When discrepancies arise (e.g., HPLC purity vs. elemental analysis), employ orthogonal techniques:

  • 2D NMR (HSQC, HMBC) : Identify trace impurities undetected by HPLC.
  • X-ray Powder Diffraction (XRPD) : Differentiate polymorphic forms affecting solubility and stability .

How can researchers design SAR studies for this compound’s bioactivity?

Q. Basic SAR Framework

  • Thiadiazole Modifications : Replace the 5-methyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OMe) groups to assess electronic effects on target binding .
  • Pyridazinone Variations : Substitute the 6-oxo group with thioether or amine functionalities to probe hydrogen-bonding interactions .

Q. Advanced SAR Strategies

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for thiomorpholine-containing analogs vs. targets.
  • Cryo-EM/Co-crystallization : Resolve binding modes of active vs. inactive enantiomers (if chiral centers exist) .

What are the key challenges in scaling up the synthesis of this compound?

Q. Basic Process Chemistry

  • Exothermic Reactions : Control temperature during cyclocondensation steps to prevent decomposition.
  • Purification : Use preparative HPLC or silica gel chromatography to isolate the acetamide intermediate .

Q. Advanced Scale-Up Solutions

  • Flow Chemistry : Implement continuous flow reactors for hazardous steps (e.g., nitration).
  • Design of Experiments (DoE) : Optimize reaction parameters (solvent, catalyst loading) using multivariate analysis .

How do solvent polarity and pH affect the compound’s stability in biological assays?

Q. Basic Stability Profiling

  • pH-Dependent Degradation : Conduct accelerated stability studies in buffers (pH 1–10) at 37°C. Monitor degradation via LC-MS; thiomorpholine’s basicity may catalyze hydrolysis under acidic conditions .
  • Solvent Effects : Use DMSO stock solutions ≤10 mM to avoid precipitation in aqueous media .

Q. Advanced Mechanistic Studies

  • Kinetic Isotope Effects (KIE) : Replace labile protons (e.g., NH) with deuterium to identify rate-limiting degradation steps.
  • Computational pKa Prediction : Tools like MarvinSuite can predict protonation states affecting solubility .

What structural analogs of this compound have reported biological activity?

Q. Basic Analog Screening

  • Thiadiazole-Quinazolinone Hybrids : Exhibit antiproliferative activity via kinase inhibition (e.g., EGFR) .
  • Pyridazine-Triazole Derivatives : Show antimicrobial activity by disrupting membrane integrity .

Q. Advanced Target Identification

  • Chemical Proteomics : Use photoaffinity probes to map interactomes in live cells.
  • SPR Biosensing : Measure real-time binding kinetics to recombinant targets (e.g., PARP) .

How can researchers validate conflicting bioactivity data across different assay platforms?

Q. Basic Validation

  • Dose-Response Curves : Ensure IC₅₀ values are reproducible across ≥3 independent experiments.
  • Counter-Screens : Test against related off-targets (e.g., COX-2 for anti-inflammatory claims) .

Q. Advanced Resolution

  • Machine Learning : Train models on public bioactivity data to predict assay-specific artifacts.
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in physiologically relevant environments .

Table 1: Key Spectral Data for Structural Confirmation

Technique Critical Peaks/Features Reference
¹H NMR δ 2.50 (s, 3H, thiadiazole-CH₃), δ 3.80–4.20 (m, thiomorpholine)
¹³C NMR δ 170.5 (C=O), δ 165.2 (pyridazinone C=O)
HRMS (ESI+) m/z [M+H]⁺ calculated for C₁₄H₁₆N₆O₂S₂: 386.0821

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